(4-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
The compound (4-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone features a triazolopyrimidine core fused with a 3-methoxyphenyl substituent at position 3, a piperazine linker at position 7, and a 4-chlorophenyl carbonyl group.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7O2/c1-32-18-4-2-3-17(13-18)30-21-19(26-27-30)20(24-14-25-21)28-9-11-29(12-10-28)22(31)15-5-7-16(23)8-6-15/h2-8,13-14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEKCLIQOJAEPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities while maintaining high quality standards .
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while nucleophilic substitution of the chlorophenyl group can result in various substituted phenyl derivatives .
Scientific Research Applications
Pharmacological Applications
Research into compounds with similar structural features indicates that they may exhibit diverse biological activities. The following subsections detail specific applications based on preliminary studies and case research.
Antimicrobial Activity
Compounds featuring triazolopyrimidine scaffolds have been extensively studied for their antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have demonstrated significant antibacterial and antifungal activities. In particular:
- Antibacterial Properties : Triazole derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. A recent study highlighted that certain triazole-pyrimidine hybrids exhibited MIC values as low as 0.125 μg/mL against resistant strains like MRSA .
- Antifungal Properties : Research indicates that triazole compounds can also be effective against fungal pathogens, with some exhibiting MIC values comparable to established antifungal agents like fluconazole .
Antitumor Activity
The compound's structural features suggest potential antitumor applications. Similar triazole-containing compounds have been investigated for their ability to inhibit tumor cell growth:
- Mechanism of Action : Triazoles can interfere with cellular processes such as DNA synthesis and repair, leading to apoptosis in cancer cells. For instance, triazole derivatives have been shown to inhibit kinases involved in tumor proliferation .
- Case Studies : In vitro studies have demonstrated that certain triazole-based compounds significantly inhibit the growth of various cancer cell lines, suggesting a pathway for developing new anticancer therapies .
Neuropharmacological Effects
The presence of the piperazine moiety in the compound enhances its potential neuropharmacological applications:
- Anxiolytic Effects : Piperazine derivatives are known to exhibit anxiolytic properties by modulating neurotransmitter systems such as serotonin and dopamine. Compounds similar to the target molecule have shown promise in reducing anxiety-like behaviors in animal models.
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. The following table summarizes key structural components and their associated biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-3-(3-methoxyphenyl)triazole | Triazole structure | Antitumor activity |
| 4-(3-Chlorophenyl)piperazine | Piperazine backbone | Anxiolytic effects |
| 7-(4-Methoxyphenyl)-[1,2,3]triazolo[4,5-d]pyrimidine | Triazole and pyrimidine components | Antimicrobial properties |
This table illustrates how variations in structure can lead to differing biological activities, underscoring the importance of structural modifications in drug development.
Mechanism of Action
The mechanism of action of (4-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine moiety is known to bind to certain kinase enzymes, inhibiting their activity and thereby affecting cellular signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations: Triazolopyrimidine vs. Quinoline
Compound 1 : (4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone ()
- Core: Quinoline (aromatic heterocycle with nitrogen at position 1) replaces triazolopyrimidine.
- Substituents: 7-Chloro-quinoline, 4,4-difluorocyclohexyl carbonyl.
- Key Data: Molecular weight: 393 g/mol (EI-MS) . NMR signals: Distinct quinoline protons (δ 8.76 ppm for H-2) and piperazine protons (δ 3.16–3.90 ppm) .
- The difluorocyclohexyl group introduces steric bulk and lipophilicity, which could influence membrane permeability.
Target Compound : Triazolopyrimidine Core
- Advantages: The fused triazole-pyrimidine system allows for dual hydrogen bonding (N1 and N5) and enhanced metabolic stability compared to quinoline .
Substituent-Driven Comparisons: Chlorophenyl vs. Trifluoromethylphenyl
Compound 2 : {4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone ()
- Core : Identical triazolopyrimidine scaffold.
- Substituents :
- Position 3: 4-Methylphenyl (electron-donating) vs. 3-methoxyphenyl in the target.
- Carbonyl group: 4-Trifluoromethylphenyl (strongly electron-withdrawing) vs. 4-chlorophenyl.
- ChemSpider ID: 920225-66-7 .
- Implications: The trifluoromethyl group increases lipophilicity (logP) and metabolic resistance compared to chloro.
Target Compound : 4-Chlorophenyl and 3-Methoxyphenyl
- Advantages : The chloro group balances moderate lipophilicity with polarity, while the methoxy group at the meta position may enhance solubility through hydrogen bonding.
Physicochemical and Spectral Comparisons
Biological Activity
The compound (4-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone , often referred to as CL-CP40, is a complex heterocyclic molecule that incorporates multiple functional groups. This article explores its biological activity, focusing on its pharmacological properties and potential therapeutic applications.
Structural Overview
CL-CP40 features a triazolopyrimidine scaffold, which is known for its diverse biological activities. The presence of the piperazine moiety enhances its pharmacological profile, making it an interesting candidate for medicinal chemistry research. The structural components of CL-CP40 include:
- Chlorophenyl group : Known for various biological interactions.
- Triazolopyrimidine core : Associated with antitumor and antimicrobial activities.
- Piperazine ring : Often linked to anxiolytic effects.
Biological Activities
The biological activity of CL-CP40 can be categorized into several key areas based on similar compounds and structural analogs:
Antitumor Activity
Research has shown that triazolopyrimidine derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have demonstrated the ability to inhibit tumor growth and induce apoptosis in cancer cells. In one study, derivatives were tested against MCF-7 breast cancer cells, leading to effective inhibition of cell proliferation and migration .
Antimicrobial Properties
Triazole-containing compounds have been recognized for their antimicrobial efficacy. Studies indicate that derivatives similar to CL-CP40 possess activity against a range of pathogens, including resistant strains of bacteria. For example, triazolo[4,5-d]pyrimidines have shown promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics .
Anxiolytic Effects
The piperazine moiety in CL-CP40 is linked to anxiolytic effects in various studies. Compounds containing piperazine are often investigated for their potential in treating anxiety disorders due to their ability to modulate neurotransmitter systems.
Table 1: Summary of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-3-(3-methoxyphenyl)triazole | Similar triazole structure | Antitumor activity |
| 4-(3-Chlorophenyl)piperazine | Piperazine backbone | Anxiolytic effects |
| 7-(4-Methoxyphenyl)-[1,2,3]triazolo[4,5-d]pyrimidine | Triazole and pyrimidine components | Antimicrobial properties |
This table illustrates the diverse biological activities associated with compounds structurally related to CL-CP40. Each compound's unique features contribute to its specific pharmacological effects.
The mechanisms through which CL-CP40 exerts its biological effects are not fully elucidated but are likely multifaceted:
- Target Interaction : The compound may interact with various receptors and enzymes involved in cell signaling pathways.
- Cell Cycle Modulation : Similar compounds have been shown to affect cell cycle progression and induce apoptosis in cancer cells.
- Antimicrobial Action : The triazole ring may disrupt bacterial cell wall synthesis or interfere with nucleic acid synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
